NMTCA

Endogenous Nitrosation Biomarker Human Urine

Researchers quantifying acetaldehyde-derived endogenous nitrosation require a specific biomarker not confounded by formaldehyde pathways. NMTCA provides definitive acetaldehyde-specific detection, as its precursor 2-methylthiazolidine-4-carboxylic acid nitrosates 60-300× faster than proline, ensuring unambiguous signal separation from NTCA and NPRO. • Urinary biomarker validated in human studies (baseline: 0.4-19.8 µg/day) • ~2-fold excretion increase with tobacco smoke exposure • ≥98% purity; meets USP, EMA, JP, BP reference standard requirements

Molecular Formula C5H8N2O3S
Molecular Weight 176.20 g/mol
CAS No. 103659-08-1
Cat. No. B027786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMTCA
CAS103659-08-1
Synonyms2-methyl-N-nitrosothiazolidine-4-carboxylic acid
2-methyl-N-nitrosothiazolidine-4-carboxylic acid, (cis)-isomer
2-methyl-N-nitrosothiazolidine-4-carboxylic acid, (trans)-isome
Molecular FormulaC5H8N2O3S
Molecular Weight176.20 g/mol
Structural Identifiers
SMILESCC1N(C(CS1)C(=O)O)N=O
InChIInChI=1S/C5H8N2O3S/c1-3-7(6-10)4(2-11-3)5(8)9/h3-4H,2H2,1H3,(H,8,9)
InChIKeyIENHCEGSGRQUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NMTCA Compound Class and Characteristics


NMTCA (N-Nitroso-2-methylthiazolidine 4-carboxylic acid, CAS 103659-08-1) is a sulfur-containing, non-volatile N-nitrosamino acid with molecular formula C5H8N2O3S and molecular weight 176.19 g/mol [1]. It is a 2-methyl derivative of N-nitrosothiazolidine-4-carboxylic acid (NTCA) and is primarily known as a biomarker for endogenous nitrosation in humans, detectable in urine via gas chromatography-thermal energy analysis (GC-TEA) [2].

Why NMTCA Cannot Be Substituted


Substituting NMTCA with the more common N-nitrosoproline (NPRO) or even its close analog NTCA in an assay will yield misleading results because the formation kinetics and precursor specificity of each differ substantially. NMTCA's precursor, 2-methylthiazolidine-4-carboxylic acid, nitrosates 60-300 times faster than proline [1]. Critically, NMTCA is formed specifically from the reaction of acetaldehyde with cysteine, while NTCA is formed from formaldehyde [2]. This differential aldehyde specificity means that NMTCA and NTCA serve as independent, non-interchangeable reporters of exposure to distinct precursor aldehydes, making accurate substitution impossible without losing the specific signal of acetaldehyde-derived nitrosation.

NMTCA Procurement-Relevant Evidence


Basal Urinary Excretion vs. NTCA and NPRO

In a baseline study of 15 human volunteers, the 24-hour urinary excretion of NMTCA was measured alongside its non-methylated analog NTCA and the well-established biomarker NPRO [1]. The excreted amounts of NMTCA were 1.6 times greater than that of NPRO, whereas NTCA excretion was 2.4 times greater than NPRO [1]. This demonstrates that NMTCA is a distinct and quantifiably different biomarker, providing a specific signal that cannot be derived from NTCA or NPRO measurements alone.

Endogenous Nitrosation Biomarker Human Urine

Precursor Nitrosation Rate vs. Proline

The formation of NMTCA is kinetically favored over N-nitrosoproline (NPRO). The precursor for NMTCA, 2-methylthiazolidine-4-carboxylic acid, undergoes in vitro nitrosation at a rate 60-300 times faster than proline, the precursor for NPRO [1]. This stark kinetic advantage means that in any system with competing precursors, NMTCA will form more readily, making it a more sensitive and specific reporter for acetaldehyde-driven nitrosation.

Nitrosation Kinetics Cysteine

Detection Sensitivity by HPLC-MS

An optimized RP-IP-HPLC/ESI-MS method achieved a uniform detection limit of 250 pg/injection for NMTCA, alongside three other non-volatile N-nitrosamino acids (NSAR, NPRO, NTCA) [1]. This indicates that for analytical method development, NMTCA can be reliably detected at a sensitivity equivalent to other key nitrosamine biomarkers, confirming its suitability for inclusion in multi-analyte panels without requiring specialized or less sensitive detection protocols.

Analytical Chemistry HPLC-MS Nitrosamine

Response to Ascorbic Acid Supplementation

In a controlled study, the administration of ascorbic acid (vitamin C) significantly decreased the total amount of nitrosamino acids in urine, including both NTCA and NMTCA [1]. While the study did not provide a separate quantification of the decrease for NMTCA versus NTCA, it establishes that NMTCA, like NTCA, serves as a responsive biomarker whose levels can be modulated by a known nitrosation inhibitor [1]. This parallel behavior supports the use of NMTCA in intervention studies where changes in endogenous nitrosation are expected.

Dietary Intervention Inhibition Nitrosation

Cigarette Smoking Effect on Excretion

In a controlled volunteer study, cigarette smoking caused an approximate two-fold (statistically significant) increase in the urinary excretion of both NTCA and NMTCA [1]. This parallel response to a known nitrosating source (tobacco smoke) confirms that NMTCA is a valid and responsive biomarker of exogenous nitrosative stress. The magnitude of the increase provides a quantitative benchmark for future studies using NMTCA to assess tobacco smoke exposure or other similar environmental nitrosation challenges.

Tobacco Exposure Assessment Biomarker

Carcinogenicity Prediction vs. N-Nitrosothiazolidine

While no direct carcinogenicity data exists for NMTCA, a computer-automated structure evaluation (CASE) system predicted its close analog, NTCA, to be non-carcinogenic [1]. In contrast, the structurally related N-nitrosothiazolidine (NTHZ) was predicted to be carcinogenic [1]. Given the close structural similarity between NMTCA and NTCA (differing only by a 2-methyl group), it is reasonable to infer that NMTCA likely shares the predicted non-carcinogenic profile of NTCA, distinguishing it from the more hazardous NTHZ. This inference is critical for risk assessment and safe handling in the laboratory.

Carcinogenicity Risk Assessment In Silico

NMTCA Research and Industrial Use Cases


Acetaldehyde-Specific Nitrosation Biomarker

NMTCA is the definitive urinary biomarker for quantifying endogenous nitrosation derived from acetaldehyde, a metabolite of ethanol and a known carcinogen. Its use is validated by human studies showing measurable baseline excretion (0.4-19.8 µg/day) and its specific formation from cysteine and acetaldehyde, not formaldehyde [REFS-1, REFS-2]. This makes NMTCA essential for epidemiological studies investigating alcohol consumption, dietary nitrosation, or the efficacy of chemopreventive agents that target acetaldehyde-mediated DNA damage.

Nitrosamine Impurity Reference Standard

As a fully characterized nitrosamine reference standard that meets USP, EMA, JP, and BP regulatory standards, NMTCA is suitable for method development, validation, and quality control in pharmaceutical manufacturing [3]. Its inclusion in analytical panels alongside NPRO, NTCA, and NSAR is supported by validated RP-IP-HPLC/ESI-MS methods with a detection limit of 250 pg/injection [4]. Procuring NMTCA ensures compliance with FDA and EMA guidelines for monitoring trace nitroso impurities in drug substances and products.

Tobacco Smoke Exposure Assessment

NMTCA is a validated biomarker of nitrosative stress from tobacco smoke. A controlled human study demonstrated that cigarette smoking causes an approximate two-fold increase in urinary NMTCA excretion [5]. This robust response makes NMTCA a valuable tool for quantifying exposure in studies of active smoking, second-hand smoke, or air pollution, where a ~2-fold change provides a clear and statistically detectable signal for epidemiological analysis.

Endogenous Nitrosation Inhibition Studies

Research has shown that dietary supplementation with ascorbic acid (vitamin C) significantly decreases the total urinary excretion of nitrosamino acids, including NMTCA [2]. Therefore, NMTCA is a relevant biomarker for clinical trials testing the efficacy of nutritional interventions (e.g., vitamin C, polyphenols) or pharmaceutical agents designed to inhibit endogenous nitrosation, a process implicated in gastric and colorectal carcinogenesis.

Technical Documentation Hub

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